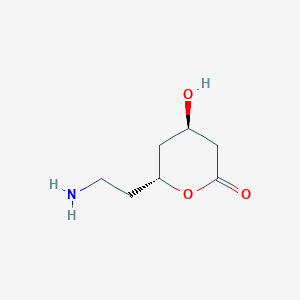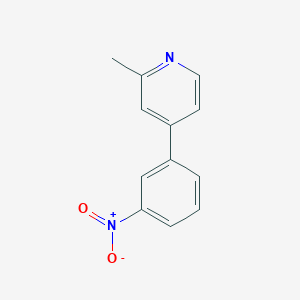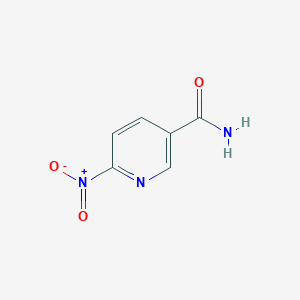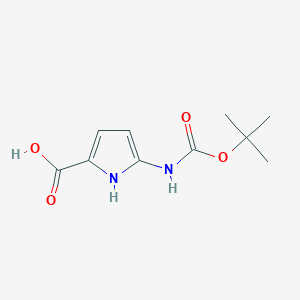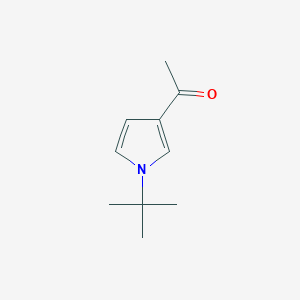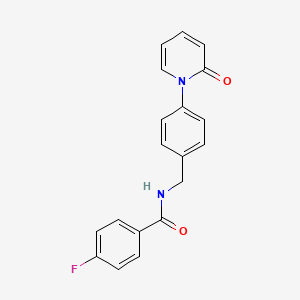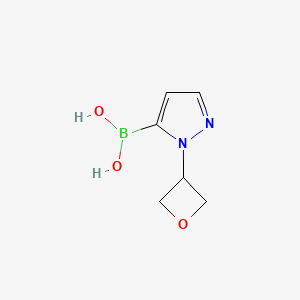
(1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid is a compound that features a boronic acid group attached to a pyrazole ring, which is further substituted with an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group and the oxetane ring. One common method involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring. The boronic acid group can be introduced via borylation reactions using boronic acid derivatives. The oxetane ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include boronic esters, pyrazoline derivatives, and various substituted oxetane compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biology, this compound can be used as a probe to study enzyme activities, particularly those involving boron-containing compounds. It can also be used in the development of boron-based drugs.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings that benefit from the stability and reactivity of the boronic acid group.
Mecanismo De Acción
The mechanism of action of (1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl groups in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt specific biochemical pathways, resulting in the desired therapeutic or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other boronic acid derivatives and pyrazole-containing molecules. Examples include phenylboronic acid, pyrazole-4-boronic acid, and oxetane-substituted pyrazoles.
Uniqueness
The uniqueness of (1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid lies in its combination of the boronic acid group, pyrazole ring, and oxetane ring. This unique structure imparts specific reactivity and stability, making it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
[2-(oxetan-3-yl)pyrazol-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O3/c10-7(11)6-1-2-8-9(6)5-3-12-4-5/h1-2,5,10-11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQWDPZKXUFDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C2COC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

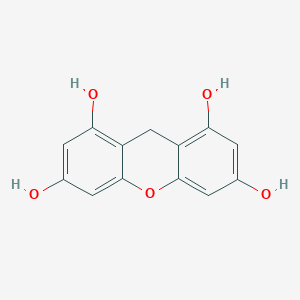
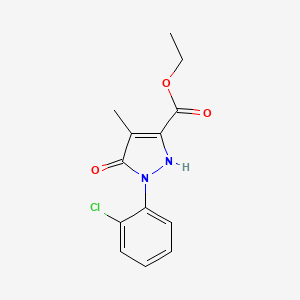
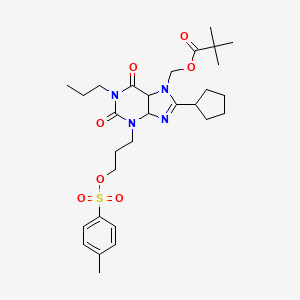
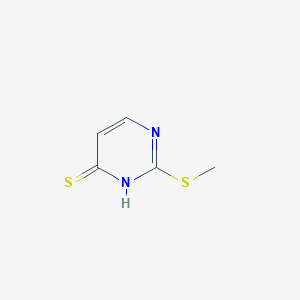

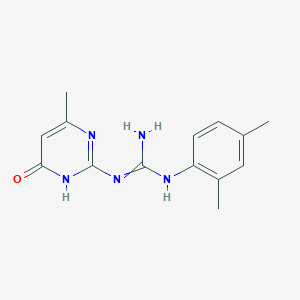
![Furo[2,3-d]thiazole](/img/structure/B11771582.png)
